Cas no 1807129-01-6 (2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chloride)

2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chloride
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- インチ: 1S/C7H6ClF2NO4S/c1-15-4-2-3(12)6(16(8,13)14)5(11-4)7(9)10/h2,7H,1H3,(H,11,12)
- InChIKey: QNEGEKZTWCYYIQ-UHFFFAOYSA-N
- SMILES: ClS(C1C(C=C(NC=1C(F)F)OC)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 477
- XLogP3: 1.2
- トポロジー分子極性表面積: 80.8
2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029197-250mg |
2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chloride |
1807129-01-6 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
Alichem | A029029197-1g |
2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chloride |
1807129-01-6 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
Alichem | A029029197-500mg |
2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chloride |
1807129-01-6 | 95% | 500mg |
$1,617.60 | 2022-03-31 |
2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chloride 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chlorideに関する追加情報
Recent Advances in the Application of 2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chloride (CAS: 1807129-01-6) in Chemical Biology and Pharmaceutical Research
The compound 2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chloride (CAS: 1807129-01-6) has recently emerged as a critical intermediate in the synthesis of novel bioactive molecules, particularly in the development of sulfonamide-based therapeutics. This heterocyclic sulfonyl chloride derivative exhibits unique reactivity due to the presence of both difluoromethyl and methoxy functional groups, making it a versatile building block for drug discovery. Recent studies have highlighted its potential in targeting enzymes such as carbonic anhydrases and tyrosine kinases, which are implicated in various diseases including cancer and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of selective COX-2 inhibitors with improved pharmacokinetic profiles. Researchers utilized its sulfonyl chloride moiety to introduce sulfonamide linkages into a series of diarylheterocycles, resulting in compounds with nanomolar potency and reduced gastrointestinal toxicity compared to traditional NSAIDs. The difluoromethyl group was found to enhance metabolic stability by resisting oxidative degradation in hepatic microsomes, a finding corroborated by in vitro ADME assays.
In the field of antibiotic development, a team from MIT reported in ACS Infectious Diseases (2024) the application of 1807129-01-6 as a key intermediate for creating novel β-lactamase inhibitors. The compound's ability to form stable covalent adducts with serine residues in the enzyme active site was leveraged to overcome resistance mechanisms in multidrug-resistant Gram-negative bacteria. Molecular dynamics simulations revealed that the methoxy group at the 6-position contributes to optimal binding geometry by forming hydrogen bonds with conserved water molecules in the catalytic pocket.
Ongoing clinical trials (Phase I/II) by several pharmaceutical companies are investigating derivatives of this compound as potential treatments for rare genetic disorders involving sulfotransferase deficiencies. The fluorinated pyridine core has shown particular promise in crossing the blood-brain barrier, addressing a significant challenge in neurological drug development. Analytical characterization using LC-MS/MS and NMR spectroscopy has confirmed the stability of the sulfonyl chloride group under physiological conditions when properly formulated.
From a synthetic chemistry perspective, recent methodological advances have improved the scalability of 2-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-3-sulfonyl chloride production. A 2024 Nature Protocols paper detailed a continuous flow chemistry approach that achieves 85% yield with >99% purity, addressing previous challenges with exothermic reactions during chlorosulfonation. This development is particularly significant for industrial-scale applications where consistent quality and safety are paramount.
Future research directions highlighted in recent review articles suggest expanding the application of this scaffold to PROTAC (Proteolysis Targeting Chimera) development, where its dual functionality could enable simultaneous target binding and E3 ligase recruitment. Computational modeling studies predict that strategic modifications to the hydroxy group at the 4-position could further enhance binding affinity while maintaining favorable physicochemical properties.
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